2-[(propylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one dihydrochloride
Description
Systematic IUPAC Nomenclature and CAS Registry Number
The compound this compound is a bicyclic heterocyclic molecule featuring a thieno[3,2-d]pyrimidin-4-one core substituted at the 2-position with a propylaminomethyl group. Its systematic IUPAC name is derived as follows:
- Core structure : Thieno[3,2-d]pyrimidin-4-one, indicating a fused thiophene (positions 3,2) and pyrimidine ring with a ketone at position 4.
- Substituent : A propylamino group (-NH-CH2-CH2-CH3) attached via a methylene bridge (-CH2-) to the pyrimidine ring at position 2.
The dihydrochloride salt form arises from the protonation of two basic nitrogen atoms, yielding the molecular formula C10H15Cl2N3OS .
| Property | Value | Source Citation |
|---|---|---|
| CAS Registry Number | 923675-26-7 (base compound) | |
| Molecular Formula | C10H15Cl2N3OS (dihydrochloride) | |
| SMILES Notation | CCCNCC1=NC(=O)C2=C(N1)C=CS2.Cl.Cl |
The base compound (without hydrochloride counterions) is registered under CAS 923675-26-7 , while the dihydrochloride salt’s CAS number is not explicitly listed in the provided sources.
Structural Isomerism and Tautomeric Forms
The thieno[3,2-d]pyrimidin-4-one scaffold exhibits tautomerism due to the keto-enol equilibrium at the 4-position. The dominant tautomer in aqueous or solid phases is the 4-keto form (3H,4H-thieno[3,2-d]pyrimidin-4-one), as the enol form is less stabilized in this system .
Structural isomerism may arise from:
- Positional isomerism : Alternative substitution patterns on the pyrimidine ring (e.g., 2- vs. 4-[(propylamino)methyl] groups).
- Side-chain isomerism : Branching in the propylamino group (e.g., isopropylamino vs. n-propylamino), though the specified compound retains a linear propyl chain.
The rigid bicyclic system limits conformational flexibility, but the propylaminomethyl side chain permits rotational freedom around the C-N and C-C bonds, leading to multiple conformational isomers in solution .
Salt Formation Rationale: Dihydrochloride Counterion Analysis
The dihydrochloride salt is formed through protonation of two basic nitrogen atoms in the parent molecule:
- Primary protonation site : The secondary amine (-NH-) in the propylamino group (pKa ≈ 10–11).
- Secondary protonation site : The pyrimidine ring nitrogen at position 1 (pKa ≈ 3–5) .
Rationale for salt formation :
- Enhanced solubility : The hydrochloride salt improves aqueous solubility, critical for pharmacological applications.
- Stability : Protonation reduces degradation via oxidation or nucleophilic attack at basic nitrogens.
- Crystallinity : Salt forms often exhibit higher crystallinity, facilitating purification and characterization .
| Counterion Role | Effect on Compound Properties |
|---|---|
| Charge neutralization | Lowers hydrophobicity, improves bioavailability |
| Ionic interactions | Stabilizes solid-state packing |
The dihydrochloride form is preferred over mono-hydrochloride or other salts due to balanced solubility and stability profiles, as inferred from its inclusion in pharmacological studies .
Properties
Molecular Formula |
C10H15Cl2N3OS |
|---|---|
Molecular Weight |
296.22 g/mol |
IUPAC Name |
2-(propylaminomethyl)-3H-thieno[3,2-d]pyrimidin-4-one;dihydrochloride |
InChI |
InChI=1S/C10H13N3OS.2ClH/c1-2-4-11-6-8-12-7-3-5-15-9(7)10(14)13-8;;/h3,5,11H,2,4,6H2,1H3,(H,12,13,14);2*1H |
InChI Key |
ZIQTZVJMRSBSLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=NC2=C(C(=O)N1)SC=C2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(propylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one dihydrochloride involves the reaction of thieno[3,2-d]pyrimidin-4-one with propylamine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The product is then purified through crystallization or other separation techniques .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-[(propylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-[(propylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(propylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their distinguishing features:
Key Differences and Implications
Core Heterocycle Variations
- Thieno[3,2-d] vs. Thieno[2,3-d] Pyrimidinones: The position of the thiophene ring fusion (3,2-d vs. 2,3-d) alters electronic distribution and steric accessibility. Thieno[2,3-d] derivatives are explicitly noted as TRPA1 inhibitors, suggesting that minor structural changes significantly impact target selectivity .
- Pyrido vs.
Substituent Effects
- Propylamino-methyl vs.
- Sulfanyl-Fluorophenyl vs. Propylamino: The fluorophenyl-sulfanyl group in the analog from introduces strong hydrophobic and electron-withdrawing effects, which could enhance receptor binding but reduce aqueous solubility .
Salt Forms
- Dihydrochloride salts (common in the target compound and its analogs) improve solubility for in vitro assays but may limit bioavailability in vivo due to rapid ionization .
Biological Activity
2-[(Propylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one dihydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H15Cl2N3OS. It features a thieno[3,2-d]pyrimidin core structure that is crucial for its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to 2-[(propylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one exhibit significant antimicrobial properties. A study demonstrated that derivatives of thieno[2,3-d]pyrimidin-4-ones showed promising antibacterial and antimycobacterial activity against various strains including Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis . The minimum inhibitory concentration (MIC) values were determined for several derivatives, indicating their effectiveness as antimicrobial agents.
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| 4c | 1.5 | E. coli |
| 5e | 0.5 | S. aureus |
| 5g | 2.0 | M. tuberculosis |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that thienopyrimidinone derivatives can inhibit the proliferation of cancer cell lines such as K562 and MV4-11 with submicromolar EC50 values . For instance, a related compound demonstrated an EC50 value of 1.7 µM against K562 cells, indicating potent antiproliferative activity.
| Cell Line | EC50 (µM) | Reference Compound |
|---|---|---|
| K562 | 1.7 | Benzothienopyrimidinone |
| MV4-11 | 0.8 | Doxorubicin |
The biological activity of this compound is attributed to its ability to inhibit specific kinases involved in cell proliferation and survival pathways. For example, benzothienopyrimidinones were found to inhibit Pim kinases with high selectivity and potency . This inhibition leads to the interruption of critical signaling pathways in cancer cells.
Toxicity Studies
Toxicity assessments using hemolytic assays indicated that many potent derivatives were non-toxic at concentrations up to 200 µmol/L . This finding is crucial for further development as it suggests a favorable safety profile for potential therapeutic applications.
Case Studies
- Antimicrobial Efficacy : A study conducted on various thienopyrimidinone derivatives showed significant antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The most effective compounds were those with specific substituents at the 3-position of the thienopyrimidinone ring.
- Cancer Cell Proliferation : A recent investigation into the antiproliferative effects of related compounds revealed substantial growth inhibition in human cancer cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
